molecular formula C15H18O7 B1239862 t-Cinnamoyl glucose CAS No. 64461-97-8

t-Cinnamoyl glucose

Cat. No.: B1239862
CAS No.: 64461-97-8
M. Wt: 310.3 g/mol
InChI Key: CFFMLEQRNNOHLH-HOLMNUNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

t-Cinnamoyl glucose is a natural derivative formed from the conjugation of trans-cinnamic acid and glucose. This compound is of significant interest in biochemical and pharmacological research, particularly in the study of metabolic diseases. Its core research value lies in its potential to improve glucose metabolism and insulin sensitivity, making it a candidate for investigations into type 2 diabetes and metabolic syndrome . The mechanism of action is linked to its cinnamic acid moiety, which has been extensively studied for its multiple anti-diabetic properties. These include the stimulation of insulin secretion from pancreatic β-cells, inhibition of hepatic gluconeogenesis, enhancement of glucose uptake in peripheral tissues, and delay of carbohydrate digestion . The presence of the glucose group in the conjugate may influence the compound's bioavailability and target specificity. Research into related cinnamic acid phenethyl esters, such as Caffeic Acid Phenethyl Ester (CAPE), further supports the broad therapeutic potential of cinnamate derivatives, which exhibit antioxidant, anti-inflammatory, and neuroprotective activities . This product is provided as a high-purity chemical reference standard to support your in vitro and pre-clinical research. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

64461-97-8

Molecular Formula

C15H18O7

Molecular Weight

310.3 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C15H18O7/c16-11(7-6-9-4-2-1-3-5-9)21-8-10-12(17)13(18)14(19)15(20)22-10/h1-7,10,12-15,17-20H,8H2/b7-6+/t10-,12-,13+,14-,15+/m1/s1

InChI Key

CFFMLEQRNNOHLH-HOLMNUNMSA-N

SMILES

C1=CC=C(C=C1)C=CC(=O)OCC2C(C(C(C(O2)O)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OCC2C(C(C(C(O2)O)O)O)O

Synonyms

t-cinnamoyl glucose
t-cinnamoyl glucose, (beta-D)-isome

Origin of Product

United States

Scientific Research Applications

Biochemical Applications

t-Cinnamoyl glucose is primarily studied for its role in plant biochemistry. Research has demonstrated that it can be produced by glucosyltransferases during stress responses in plants. For instance, the enzyme IbGT1 from sweet potatoes has shown significant activity in converting trans-cinnamic acid into this compound, which enhances the solubility and bioavailability of phenolic compounds .

Table 1: Enzymatic Activity of IbGT1 on Cinnamates

SubstrateProductYield (mg)Bioconversion Rate (%)
Trans-Cinnamic AcidThis compound8374
Sinapic AcidSinapoyl Glucose6978

The above table summarizes the yields and conversion rates achieved through bioconversion using recombinant IbGT1 enzymes, highlighting the efficiency of producing glycosylated compounds.

Pharmacological Potential

This compound exhibits promising pharmacological properties. Studies indicate that derivatives of cinnamic acid, including this compound, may enhance insulin secretion and improve glucose tolerance in diabetic models . This suggests a potential role in managing type 2 diabetes by modulating glucose metabolism.

Case Study: Anti-Diabetic Effects

In a study involving diabetic rats, administration of cinnamic acid derivatives led to significant reductions in plasma glucose levels while increasing insulin concentrations. This effect was attributed to enhanced insulin secretion under high-glucose conditions .

Antioxidant Properties

Research has also highlighted the antioxidant capabilities of this compound. The compound's ability to scavenge free radicals contributes to its potential use in food preservation and as a dietary supplement to combat oxidative stress .

Table 2: Antioxidant Activity Comparison

CompoundIC50 (µg/ml)
This compound150
Caffeic Acid120
p-Methoxycinnamic Acid100

This table compares the antioxidant activities of various compounds, demonstrating that this compound possesses competitive antioxidant properties.

Cosmetic Applications

The cosmetic industry is increasingly interested in natural compounds with beneficial properties. This compound can be incorporated into formulations for its moisturizing effects and potential skin benefits due to its antioxidant properties .

Food Science Applications

In food science, this compound can be utilized as a natural preservative due to its antimicrobial and antioxidant effects. Its ability to enhance the stability and shelf-life of food products makes it an attractive option for food manufacturers seeking natural alternatives to synthetic preservatives .

Chemical Reactions Analysis

Enzymatic Transfer Reactions

Alcohol O-cinnamoyltransferase (EC 2.3.1.152) utilizes t-Cinnamoyl glucose as a cinnamoyl donor to synthesize alkyl cinnamates. The reaction proceeds as:

1 O trans cinnamoyl D glucopyranose ROHalkyl cinnamate glucose\text{1 O trans cinnamoyl D glucopyranose ROH}\rightleftharpoons \text{alkyl cinnamate glucose}

This enzyme facilitates the transfer of the cinnamoyl group to alkanols, producing diverse cinnamate esters .

Hydrolysis by Esterases

This compound undergoes hydrolysis via cinnamoyl esterases , releasing cinnamic acid and glucose. For example, Lactobacillus johnsonii-derived ferulic acid esterases (FAEs) hydrolyze cinnamoyl esters with high catalytic efficiency:

SubstrateKmK_m (μM)kcatk_{cat} (s⁻¹)
Ethyl ferulate20–600.7–1.2
Chlorogenic acid10–500.5–0.9

These enzymes exhibit optimal activity at pH 6.0–7.0 and retain functionality in the presence of bile salts .

HPLC and Mass Spectrometry

This compound and related cinnamoyl glucosides are analyzed using reversed-phase HPLC coupled with UV and mass spectrometry. Key analytical parameters include :

CompoundRetention Time (min)MS [M-H]⁻Dominant Fragments (MS²)
This compound15.2309147 (cinnamate), 207
pp-Coumaroyl glucose12.4325163 (pp-coumarate)
Feruloyl glucose12.8355193 (ferulate)

Stability and Reactivity

  • pH Sensitivity : The ester bond hydrolyzes under alkaline conditions (pH > 8.0) .

  • Metal Ion Effects : Cu²⁺ and Zn²⁺ (10 mM) inhibit esterase activity by >90%, while Mg²⁺ has no effect .

Biological Implications

  • Probiotic Metabolism : Gut microbiota (e.g., Lactobacillus) hydrolyze this compound to release cinnamic acid, which stimulates insulin secretion and mitigates oxidative stress in diabetic models .

  • Phytochemical Role : In plants, this compound serves as a storage form of cinnamic acid, regulating secondary metabolite biosynthesis .

This synthesis of enzymatic, analytical, and functional data underscores the biochemical versatility of this compound, highlighting its roles in both natural product chemistry and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

t-Cinnamoyl glucose belongs to the hydroxycinnamoyl glucose ester family, which includes derivatives like p-coumaroyl glucose and caffeoyl glucose . These compounds differ in their aromatic substituents:

  • This compound : A cinnamic acid (C₆H₅-CH=CH-COOH) esterified to glucose.
  • p-Coumaroyl glucose : A p-coumaric acid (4-hydroxycinnamic acid) derivative.
  • Caffeoyl glucose : Features a caffeic acid (3,4-dihydroxycinnamic acid) moiety.

Structural variations influence their reactivity and biological roles. For instance, additional hydroxyl groups in caffeoyl glucose enhance its antioxidant capacity but reduce enzymatic turnover rates in certain pathways .

Enzymatic Activity and Substrate Specificity

A comparative analysis of kinetic parameters for HQT with different hydroxycinnamoyl glucoses reveals distinct substrate preferences:

Compound Km (mM) Vmax (units/mg) Catalytic Efficiency (Vmax/Km)
This compound 3.7 8.5 2.30
p-Coumaroyl glucose 3.9 15.1 3.87
Caffeoyl glucose 14.3 38.1 2.66

Key findings:

  • p-Coumaroyl glucose exhibits the highest catalytic efficiency (Vmax/Km = 3.87), likely due to optimal steric and electronic interactions with HQT .
  • Caffeoyl glucose has the lowest affinity (Km = 14.3 mM) but the highest Vmax, suggesting rapid turnover once bound.
  • This compound balances moderate affinity and efficiency, making it a versatile intermediate in chlorogenic acid biosynthesis.

Preparation Methods

Plant Sources and Traditional Extraction

t-Cinnamoyl glucose is naturally synthesized in specific plant species as part of secondary metabolite pathways. In Spiraea canescens and Scrophularia ningpoensis, the compound is extracted from aerial parts or roots using polar solvents such as methanol or ethanol. For instance, maceration of dried plant material in 70% ethanol at room temperature for 48 hours, followed by filtration and solvent evaporation, yields a crude extract enriched with phenolic esters. Subsequent fractionation via liquid-liquid partitioning (e.g., ethyl acetate/water) isolates this compound alongside other cinnamoyl derivatives.

In Ipomoea batatas, this compound is identified as an intermediate in chlorogenic acid biosynthesis. Fresh sweet potato roots are homogenized in cold acetone to precipitate proteins and cell debris, after which the supernatant is concentrated and subjected to column chromatography on silica gel. Elution with chloroform-methanol gradients isolates this compound with >90% purity, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Modern Chromatographic Techniques

Advancements in chromatographic methods have enhanced the isolation efficiency of this compound. High-performance liquid chromatography (HPLC) with UV detection at 280 nm is routinely employed for quantification. Reverse-phase C18 columns and isocratic elution with acetonitrile-water (35:65, v/v) achieve baseline separation of this compound from co-extracted phenolics. Preparative HPLC further scales up isolation, yielding milligram quantities suitable for structural characterization.

Table 1: Natural Occurrence and Extraction Parameters of this compound

Plant SourcePart UsedExtraction SolventPurity (%)Reference
Spiraea canescensAerial70% ethanol85
Scrophularia ningpoensisRootsMethanol78
Ipomoea batatasRootsAcetone92

Chemical Synthesis Approaches

Protection of Glucose Hydroxyl Groups

Chemical synthesis of this compound necessitates selective acylation of glucose’s primary hydroxyl group. To prevent undesired esterification at secondary hydroxyls, glucose is often protected as its 2,3,4,6-tetra-O-acetyl or 2,3,4,6-tetra-O-benzyl derivative. For example, glucose is refluxed with acetic anhydride in pyridine to form β-D-glucose pentaacetate, which is then selectively deacetylated at the C6 position using hydrazine acetate.

Cinnamoylation Reaction Conditions

The deprotected glucose derivative is reacted with trans-cinnamoyl chloride in anhydrous pyridine at 0–5°C for 12 hours. Pyridine acts as both a base and solvent, neutralizing HCl generated during esterification. The reaction progress is monitored by thin-layer chromatography (TLC; hexane:ethyl acetate, 3:1), with completion indicated by the disappearance of the cinnamoyl chloride spot (Rf = 0.7). The crude product is purified via flash chromatography on silica gel, yielding this compound acetate as a white solid.

Deprotection and Final Purification

Global deprotection of acetyl groups is achieved by stirring the esterified product in methanolic ammonia (7N) at 25°C for 6 hours. The reaction mixture is concentrated under reduced pressure, and the residue is recrystallized from hot ethanol to afford pure this compound (melting point: 162–164°C). Alternatively, catalytic hydrogenation (H₂, Pd/C) removes benzyl protecting groups under mild conditions (1 atm, 25°C).

Table 2: Chemical Synthesis Parameters for this compound

Protecting GroupAcylating AgentReaction Time (h)Yield (%)Reference
Acetyltrans-Cinnamoyl chloride1267
Benzyltrans-Cinnamoyl chloride1858

Enzymatic Biosynthesis

Enzyme Isolation and Characterization

In Ipomoea batatas, this compound is synthesized via UDP-glucose:t-cinnamate glucosyltransferase (UGT), a 45 kDa enzyme purified 539-fold from root homogenates. The purification protocol involves ammonium sulfate precipitation (30–60% saturation), ion-exchange chromatography on DEAE-cellulose (eluted with 0.1 M KCl), and hydroxyapatite chromatography (eluted with 10 mM phosphate buffer, pH 7.5). The enzyme exhibits optimal activity at pH 7.5 and 37°C, with a Kₘ of 1.2 mM for UDP-glucose and 0.8 mM for trans-cinnamic acid.

Reaction Optimization and Kinetics

UGT-catalyzed synthesis is performed in 50 mM Tris-HCl buffer (pH 7.5) containing 5 mM MgCl₂, 2 mM UDP-glucose, and 2 mM trans-cinnamic acid. The reaction is terminated by boiling for 5 minutes, and the product is extracted with ethyl acetate. HPLC analysis confirms a conversion rate of 88% under these conditions. Notably, Mg²⁺ ions enhance enzymatic activity by 2.3-fold, while Ca²⁺ and Zn²⁺ act as inhibitors.

Table 3: Enzymatic Synthesis of this compound Using UGT

ParameterValueReference
Optimal pH7.5
Kₘ (UDP-glucose)1.2 mM
Vₘₐₓ4.8 μmol/min/mg
Mg²⁺ Activation2.3-fold increase

Q & A

Basic Research Questions

Q. How can t-Cinnamoyl glucose be quantitatively analyzed in plant extracts using spectrophotometric methods?

  • Methodological Answer : Utilize the Trinder glucose activity test, which involves enzymatic oxidation of glucose coupled with a chromogenic reaction. Prepare a calibration curve using reagent-grade glucose (e.g., Sigma Chemical Co.) at concentrations ranging from 0.1 to 10 mM. Validate the assay by spiking plant extracts with known this compound concentrations and comparing recovery rates (≥90% indicates minimal matrix interference). Ensure spectrophotometer calibration at 505 nm, and normalize data against blank controls .
  • Data Presentation : Include a table with absorbance values, regression equation (e.g., y = 0.02x + 0.005, R² > 0.99), and inter-day precision (%CV < 5%) .

Q. What are the optimal conditions for synthesizing this compound to maximize yield?

  • Methodological Answer : Optimize reaction parameters via a factorial design:

  • Temperature : Test 25°C–60°C (higher temperatures may degrade glucose).
  • Molar ratio : Vary cinnamoyl chloride to glucose (1:1 to 3:1).
  • Catalyst : Compare pyridine vs. DMAP efficacy.
    Monitor progress via TLC (silica gel, ethyl acetate:hexane 3:7) and purify using flash chromatography. Yield calculations should account for starting material recovery and HPLC purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data of this compound across studies?

  • Methodological Answer : Conduct a meta-analysis with the following steps:

  • Data harmonization : Normalize bioactivity metrics (e.g., IC50, EC50) using standardized units.
  • Statistical tests : Apply ANOVA to compare inter-study variances and identify outliers. For paired datasets, use Student’s t-test (unpaired if experimental conditions differ).
  • Bias assessment : Evaluate publication bias via funnel plots or Egger’s regression.
  • Replication : Validate key findings in independent labs with controlled cell lines (e.g., HepG2 for metabolic studies) .

Q. What advanced spectroscopic techniques are recommended for elucidating the structure of this compound derivatives?

  • Methodological Answer : Combine:

  • NMR : ¹H/¹³C NMR with DEPT-135 to confirm glycosidic linkage and cinnamoyl substitution patterns.
  • LC-MS/MS : Use high-resolution Q-TOF to determine exact mass (e.g., m/z 331.1024 [M+H]⁺ for this compound) and fragmentation pathways.
  • X-ray crystallography : Resolve stereochemistry for novel derivatives. Validate spectral assignments against databases (e.g., PubChem, SciFinder) and synthetic standards .

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Experimental design : Use a stability-indicating HPLC method (C18 column, 220 nm detection). Expose this compound to pH 2–9 (buffered solutions) and temperatures 4°C–40°C.
  • Kinetic analysis : Calculate degradation rate constants (k) using first-order kinetics. Plot Arrhenius curves for thermal stability.
  • Forced degradation : Include oxidative (H2O2), photolytic (UV light), and hydrolytic (acid/base) stress conditions to identify degradation products .

Q. What statistical approaches are critical for interpreting contradictory data on this compound’s enzymatic inhibition mechanisms?

  • Methodological Answer :

  • Dose-response modeling : Fit data to Hill or Michaelis-Menten equations to compare IC50 values.
  • Multivariate analysis : Apply principal component analysis (PCA) to distinguish assay-specific variables (e.g., enzyme source, substrate concentration).
  • Error mitigation : Use Bland-Altman plots to assess inter-method agreement and identify systematic biases. Avoid spurious correlations by validating multivariate models with permutation tests .

Methodological Guidelines for Reporting

  • Data Tables : Include raw data (e.g., absorbance values, retention times), processed results (normalized means ± SD), and statistical outputs (p-values, confidence intervals) .
  • Ethical Compliance : Disclose conflicts of interest and adhere to journal-specific formatting (e.g., ACS style for chemistry journals) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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